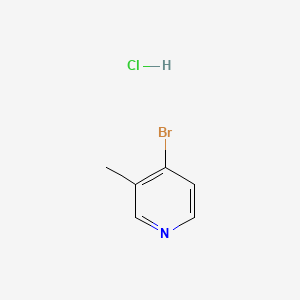
2-Bromo-1-ethyl-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-ethyl-3-methylbenzene is an organic compound with the molecular formula C9H11Br. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, an ethyl group at the first position, and a methyl group at the third position. This compound is used in various chemical syntheses and has applications in scientific research.
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-1-ethyl-3-methylbenzene is the benzene ring, a cyclic compound with six carbon atoms . The benzene ring is especially stable due to the delocalization of six pi electrons in six p orbitals above and below the plane of the ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The general mechanism involves two steps :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by this compound involve electrophilic substitution reactions of benzene . These reactions are similar to S N 1 and E1 reactions of alkyl halides, and Brønsted acid addition reactions of alkenes . When carbocation intermediates are formed, they can react further by bonding to a nucleophile to give a substitution or addition product .
Pharmacokinetics
The compound’s molecular formula is c9h11br, and it has an average mass of 199088 Da . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-1-ethyl-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-ethyl-3-methylbenzene (also known as 3-ethyltoluene) using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
Formation of the electrophile: Bromine reacts with iron(III) bromide to form the bromine cation (Br+).
Electrophilic attack: The bromine cation attacks the benzene ring at the second position, forming a sigma complex.
Deprotonation: The sigma complex loses a proton to regenerate the aromatic system, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-ethyl-3-methylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Conducted in aqueous or acidic conditions with oxidizing agents.
Reduction: Performed in anhydrous conditions with reducing agents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used (e.g., 2-hydroxy-1-ethyl-3-methylbenzene with hydroxide).
Oxidation: 2-Bromo-1-ethyl-3-methylbenzoic acid.
Reduction: 1-Ethyl-3-methylbenzene.
Aplicaciones Científicas De Investigación
2-Bromo-1-ethyl-3-methylbenzene is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal chemistry: As a lead compound in drug development, particularly in cancer research.
Material science: In the development of new materials with specific properties.
Biological studies: As a probe to study biochemical pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-ethyl-3-methylbenzene: Similar structure but with different substitution pattern.
2-Bromo-1-methyl-3-ethylbenzene: Similar structure but with different substitution pattern.
2-Chloro-1-ethyl-3-methylbenzene: Similar structure but with chlorine instead of bromine.
Uniqueness
2-Bromo-1-ethyl-3-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom at the second position makes it a versatile intermediate for further chemical transformations.
Propiedades
IUPAC Name |
2-bromo-1-ethyl-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJNEAZHYRZOPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595615 |
Source


|
| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65232-55-5 |
Source


|
| Record name | 2-Bromo-1-ethyl-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dihydro-1H-Pyrrolo[3,4-C]Pyridine dihydrochloride](/img/structure/B1289710.png)












